1H-Indole-1-carboxylic acid, 2-iodo-, 1,1-dimethylethyl ester
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Overview
Description
1H-Indole-1-carboxylic acid, 2-iodo-, 1,1-dimethylethyl ester is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 1H-Indole-1-carboxylic acid, 2-iodo-, 1,1-dimethylethyl ester is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. Additionally, it has been shown to inhibit the activity of certain enzymes involved in inflammation, leading to its potential as an anti-inflammatory agent.
Biochemical And Physiological Effects
1H-Indole-1-carboxylic acid, 2-iodo-, 1,1-dimethylethyl ester has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and reduce inflammation. Additionally, it has been shown to have antioxidant properties, which may contribute to its potential as a therapeutic agent.
Advantages And Limitations For Lab Experiments
One advantage of using 1H-Indole-1-carboxylic acid, 2-iodo-, 1,1-dimethylethyl ester in lab experiments is its potential as a therapeutic agent. Additionally, its relatively simple synthesis method makes it a convenient compound to work with. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for research on 1H-Indole-1-carboxylic acid, 2-iodo-, 1,1-dimethylethyl ester. One potential direction is further investigation into its mechanism of action, which may lead to the development of more effective therapeutic agents. Additionally, it may be studied for its potential as an anti-aging agent due to its antioxidant properties. Furthermore, its potential as a diagnostic tool for cancer may also be explored.
Synthesis Methods
The synthesis of 1H-Indole-1-carboxylic acid, 2-iodo-, 1,1-dimethylethyl ester can be achieved through several methods, including the reaction of 2-iodoaniline with dimethyl acetylenedicarboxylate and subsequent hydrolysis. Another method involves the reaction of 2-iodoaniline with ethyl 2-bromo-2-methylpropanoate and subsequent hydrolysis.
Scientific Research Applications
1H-Indole-1-carboxylic acid, 2-iodo-, 1,1-dimethylethyl ester has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, it has been studied for its potential as an anti-inflammatory agent.
properties
IUPAC Name |
tert-butyl 2-iodoindole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14INO2/c1-13(2,3)17-12(16)15-10-7-5-4-6-9(10)8-11(15)14/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWROSPATPIIBTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14INO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442268 |
Source
|
Record name | 1H-Indole-1-carboxylic acid, 2-iodo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40442268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.16 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole-1-carboxylic acid, 2-iodo-, 1,1-dimethylethyl ester | |
CAS RN |
99275-46-4 |
Source
|
Record name | 1H-Indole-1-carboxylic acid, 2-iodo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40442268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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